molecular formula C9H5ClINO B1391781 2-Chloro-4-iodo-1H-indole-3-carbaldehyde CAS No. 1203898-06-9

2-Chloro-4-iodo-1H-indole-3-carbaldehyde

Cat. No.: B1391781
CAS No.: 1203898-06-9
M. Wt: 305.5 g/mol
InChI Key: QLBRVYKQFLZVDI-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1H-indole-3-carbaldehyde is a chemical compound used as pharmaceutical intermediates . It plays a significant role in the synthesis of indole phytoalexin cyclobrassinon .


Synthesis Analysis

The synthesis of this compound involves several steps. It has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .


Molecular Structure Analysis

The molecular formula of this compound is C9H5ClINO . It has a molecular weight of 305.5 .


Chemical Reactions Analysis

This compound has been involved in reactions with 4-amino-5-alkyl (aryl)-4H-1,2,4-triazole-3-thiols, which afforded new heterocyclic compounds .


Physical and Chemical Properties Analysis

The compound has a predicted density of 2.070±0.06 g/cm3 and a predicted boiling point of 439.9±40.0 °C . The melting point is not available .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

2-Chloro-4-iodo-1H-indole-3-carbaldehyde is used in gold(I)-catalyzed cycloisomerization processes. Kothandaraman et al. (2011) demonstrated the preparation of 1H-indole-2-carbaldehydes using gold-catalyzed cycloisomerization. This method is operationally simple and efficient for a variety of substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety by gold(I), leading to intramolecular addition and subsequent reactions to form the 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).

Formation of Pyrimido[1,2-a]indoles

Suzdalev et al. (2013) explored the reactions of 2-chloro-1H-indole-3-carbaldehydes with aromatic amines, leading to the formation of pyrimido[1,2-a]indoles. These compounds have the potential for various applications due to their structural and chemical properties (Suzdalev et al., 2013).

Synthesis of Heterocyclic Compounds

Vikrishchuk et al. (2020) reported the synthesis of new heterocyclic compounds, specifically 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones, from reactions involving 2-chloro-1H-indole-3-carbaldehydes. These compounds, containing rutalexin scaffold, are promising in terms of biological activity (Vikrishchuk et al., 2020).

Synthesis of β-Carbolines

Abbiati et al. (2004) utilized similar indole derivatives for the synthesis of β-carbolines. Their work involved palladium-catalyzed coupling followed by cycloamination reactions, showcasing the versatility of these compounds in complex chemical syntheses (Abbiati et al., 2004).

Applications in Antibacterial Activities

Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities. Their findings highlight the potential of these derivatives in developing new antimicrobial agents (Carrasco et al., 2020).

Safety and Hazards

The safety information available indicates that the compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-iodo-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes and proteins, facilitating the formation of Schiff bases and other covalent modifications. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage . Additionally, it can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and metabolic flux . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, forming covalent adducts that can alter their function . This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its biological activity can change over time, with prolonged exposure leading to increased cellular stress and potential cytotoxicity . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing significant toxicity . These findings underscore the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, which plays a role in cellular redox balance and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biological effects . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the mitochondria and nucleus, where it can interact with mitochondrial enzymes and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of this compound is essential for its role in modulating cellular processes and gene expression .

Properties

IUPAC Name

2-chloro-4-iodo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClINO/c10-9-5(4-13)8-6(11)2-1-3-7(8)12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBRVYKQFLZVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267724
Record name 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203898-06-9
Record name 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203898-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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